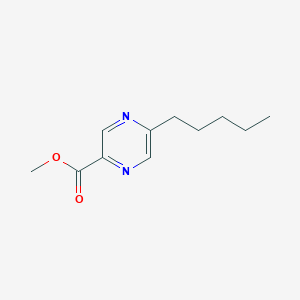
Methyl 5-pentylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-pentylpyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a pentyl group at the 2-position, along with a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methyl 5-pentylpyrazine-2-carboxylate typically involves the esterification of 5-pentylpyrazine-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
5-pentylpyrazine-2-carboxylic acid+methanolH2SO4Methyl 5-pentylpyrazine-2-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts, such as gamma-Al2O3, can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-pentylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 5-pentylpyrazine-2-carboxylic acid.
Reduction: 5-pentylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Applications De Recherche Scientifique
Methyl 5-pentylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as diabetes and hyperlipidemia.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties
Mécanisme D'action
The mechanism of action of Methyl 5-pentylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in conditions like diabetes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-methylpyrazine-2-carboxylate
- Methyl 2-pyrazinecarboxylate
- 5-Methylpyrazine-2-carboxylic acid
Uniqueness
Methyl 5-pentylpyrazine-2-carboxylate is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89967-30-6 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
methyl 5-pentylpyrazine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-13-10(8-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XAPJLKAPAFQNJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(C=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















